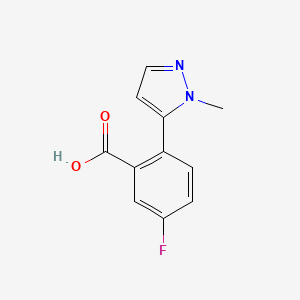

5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

Description

Properties

IUPAC Name |

5-fluoro-2-(2-methylpyrazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-14-10(4-5-13-14)8-3-2-7(12)6-9(8)11(15)16/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTWGNLBOOYBIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=C(C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Synthesis and Functionalization

One common approach to prepare the pyrazole fragment involves:

- Starting from hydrazine derivatives and 1,3-dicarbonyl compounds or aldehydes to form the pyrazole ring.

- For example, synthesis of 1-methyl-1H-pyrazole derivatives can be achieved by condensation of methylhydrazine with β-diketones or α,β-unsaturated carbonyl compounds under reflux in ethanol or other solvents.

- Fluorinated pyrazoles, such as 5-fluoro-1H-pyrazoles, can be prepared via catalytic reactions involving fluorinated alkenes and hydrazines, as described in patent ES2745559T3, which details a multi-step catalytic process starting from hexafluoropropene to yield 5-fluoro-pyrazole intermediates.

Preparation of 5-Fluoro-2-Substituted Benzoic Acid Derivatives

- The fluorinated benzoic acid core (5-fluoro-2-substituted benzoic acid) is typically synthesized by electrophilic aromatic substitution or via halogenation of benzoic acid derivatives.

- Alternatively, commercially available 5-fluoro-2-methoxybenzoic acid can serve as a starting material for further functionalization.

Coupling of Pyrazole to Benzoic Acid Core

- The key step is the formation of the bond between the pyrazole ring and the benzoic acid moiety at the 2-position.

- This is often accomplished via coupling reactions such as Suzuki-Miyaura or amidation reactions.

- For example, the reaction of 1-methyl-1H-pyrazole with a benzoic acid chloride derivative in the presence of a base like triethylamine in an organic solvent (e.g., dichloromethane) at room temperature is a common method.

- Alternatively, palladium-catalyzed cross-coupling reactions may be employed to link pyrazolyl boronic acids with aryl halides bearing the fluorobenzoic acid functionality.

Industrial Scale and Optimization

- Industrial synthesis often involves continuous flow reactors to improve yield and process safety.

- Optimization of reaction parameters such as temperature, solvent, catalyst loading, and reaction time is critical to maximize purity and yield.

- The use of automated systems and scalable purification techniques (e.g., crystallization, chromatography) is common.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The presence of the fluorine atom at the 5-position of the benzoic acid ring influences both the electronic properties and reactivity during coupling reactions, often enhancing the acidity and hydrogen bonding capability of the final compound.

- Spectroscopic characterization (NMR, MS) is crucial for confirming the structure; fluorinated derivatives show distinct $$^{19}F$$ NMR signals, aiding in purity assessment.

- Patented processes highlight the importance of intermediates such as 5-fluoro-2-methoxybenzamides and their conversion to pyrazole-containing final products under mild conditions, ensuring stereochemical integrity and high yield.

- Industrial methods emphasize the use of continuous flow and automated systems for scalability and reproducibility.

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is primarily utilized as a building block in the synthesis of pharmaceuticals. Its unique structure allows it to serve as a pharmacophore in drug development, particularly targeting neurological pathways.

Key Findings :

- Anticancer Activity : Derivatives of this compound have shown potential in inhibiting the growth of various cancer cell lines, including breast and liver cancers. Studies indicate that compounds containing the pyrazole moiety can exhibit antiproliferative effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells.

Anti-inflammatory Effects

Research demonstrates that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). In vivo studies have shown significant reductions in edema in animal models, indicating its potential for treating inflammatory diseases.

| Study | Model | Effect |

|---|---|---|

| Rat model | Reduction of edema |

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various pathogens. The fluorinated structure enhances its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | X µg/mL |

| Escherichia coli | Y µg/mL |

Biological Mechanism of Action

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological macromolecules, enhancing binding affinity. The pyrazole ring interacts with various enzymes and receptors, modulating their activity.

Industrial Applications

In addition to its medicinal uses, this compound is explored for potential applications in materials science, particularly in developing novel polymers and coatings with enhanced properties due to its unique chemical structure.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in the positions of fluorine, chlorine, or methyl groups on the benzene or pyrazole rings. These modifications influence molecular weight, polarity, and solubility:

Key Observations :

- Fluorine position significantly impacts electronic properties and binding affinity. For instance, ortho-fluorine (C2) may induce steric hindrance, while para-fluorine (C4) enhances resonance effects.

- Pyrazole substituents at C2 vs. C3 alter molecular symmetry, affecting crystallization (e.g., melting points in ) .

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) at meta or para positions improve yields due to stabilized intermediates .

- Steric hindrance from ortho-substituents (e.g., 2-fluoro in 14c) may reduce reaction efficiency.

Antibacterial and Enzyme Inhibition

- 5-Fluoro-2-(3-(octyloxy)benzamido)benzoic acid () demonstrated potent activity against Staphylococcus aureus (ED₅₀ ~0.15 μg/mL) by inhibiting bacterial cell wall enzymes (UPPS/UPPP) . This highlights the role of lipophilic side chains (e.g., octyloxy) in enhancing membrane penetration.

Toxicity Predictions

Quantitative structure-toxicity relationship (QSTR) models () indicate that molecular connectivity indices (0JA, 1JA) correlate with oral LD₅₀ in mice for benzoic acids. For example:

- 0JA (zero-order connectivity index) : Reflects branching and substituent complexity.

- 1JA (first-order connectivity index) : Accounts for bond types and electronic effects. The target compound’s fluorine and pyrazole groups likely increase 1JA, predicting moderate toxicity compared to simpler analogs (e.g., unsubstituted benzoic acid) .

Biological Activity

5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C11H9FN2O2 |

| Molecular Weight | 220.2 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1179041-10-1 |

| Appearance | White to off-white powder |

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring: Reacting hydrazine with a suitable diketone.

- Fluorination: Using electrophilic fluorination methods (e.g., Selectfluor).

- Carboxylation: Employing a Vilsmeier-Haack reaction to introduce the carboxylic acid group.

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

In vitro studies demonstrate that this compound can reduce cell proliferation significantly, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

In addition to anticancer activity, this compound has shown promise in anti-inflammatory applications. It has been reported to inhibit the release of pro-inflammatory cytokines like TNF-alpha in cellular models, indicating its potential utility in treating inflammatory diseases .

Case Studies

- Study on Anticancer Activity:

- Anti-inflammatory Activity:

Molecular Modeling Studies

Molecular docking studies have provided insights into the interaction of this compound with target proteins involved in cancer and inflammation pathways. These studies suggest that the compound binds effectively to active sites, which may enhance its biological activity and specificity .

Q & A

Q. What are the optimal synthetic routes for preparing 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step routes, such as:

- Step 1 : Formation of the pyrazole ring via cyclization of hydrazines with diketones or via palladium-catalyzed cross-coupling reactions.

- Step 2 : Fluorination at the benzoic acid backbone using electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic substitution.

- Step 3 : Carboxylic acid functionalization through hydrolysis of ester intermediates.

Q. Optimization Tips :

Q. How can the structure of this compound be confirmed using spectroscopic methods?

Key analytical techniques include:

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic peaks:

- δ 8.1–8.3 ppm (aromatic protons adjacent to fluorine).

- δ 3.9–4.1 ppm (N-methyl group in pyrazole).

- ¹³C NMR : Confirm carboxylic acid (δ ~170 ppm) and fluorinated aromatic carbons (δ ~160 ppm, JCF coupling).

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680 cm⁻¹).

- Mass Spectrometry : ESI-MS to verify molecular ion [M-H]⁻ at m/z 220.2 .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- pH Stability :

- Stable in acidic conditions (pH 2–6) but may decarboxylate at pH > 7.

- Store as a sodium salt in neutral buffers for long-term stability.

- Thermal Stability :

Advanced Research Questions

Q. How does the fluorine substitution at position 5 influence the compound's electronic properties and reactivity?

The electron-withdrawing fluorine:

- Electronic Effects : Increases acidity of the carboxylic acid (pKa ~2.5 vs. ~4.2 for non-fluorinated analogs).

- Reactivity : Enhances electrophilic aromatic substitution (EAS) at the ortho position due to meta-directing effects.

- Biological Impact : Improves membrane permeability via increased lipophilicity (logP ~1.8) compared to non-fluorinated analogs .

Q. What strategies can resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Test activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Target Validation : Use siRNA or CRISPR knockouts to confirm specificity for suspected targets (e.g., kinases, GPCRs).

- Meta-Analysis : Compare datasets using standardized assays (e.g., IC50 in enzyme inhibition, EC50 in cell viability) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

SAR insights from related compounds:

Q. What in vitro and in vivo models are suitable for evaluating this compound's therapeutic potential?

- In Vitro :

- Kinase inhibition assays (e.g., EGFR, VEGFR).

- Cytotoxicity screening in cancer cell lines (e.g., MCF-7, HeLa).

- In Vivo :

- Pharmacokinetics in rodent models (e.g., Cmax, t1/2).

- Efficacy in xenograft models for oncology applications .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.